N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Description
Properties
Molecular Formula |
C24H20N8O4 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C24H20N8O4/c1-13-4-7-18(10-14(13)2)30-21-19(12-25-30)23(34)28-24(27-21)31-20(11-15(3)29-31)26-22(33)16-5-8-17(9-6-16)32(35)36/h4-12H,1-3H3,(H,26,33)(H,27,28,34) |
InChI Key |
GLRVEWRNFKHZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyrazolo[3,4-d]Pyrimidin-4-One
The synthesis begins with the chlorination of 6-methyl-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1) using phosphorous oxychloride (POCl₃) in the presence of trimethylamine (TMA). This step replaces the 4-oxo group with a chlorine atom, yielding 4-chloro-6-methyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (2).
Reaction Conditions:
Hydrazinolysis to Form Hydrazide Intermediate
The chlorinated derivative (2) undergoes hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux to produce 4-hydrazinyl-6-methyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (3). This intermediate is critical for subsequent functionalization.
Reaction Conditions:
- Reflux in ethanol for 12 hours.
- Stoichiometry: 1:2 molar ratio of (2) to hydrazine hydrate.
- Yield: 75–80%.
Functionalization of the Hydrazide Intermediate
Condensation with 4-Nitrobenzoyl Chloride
The hydrazide group in (3) reacts with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) to form the amide bond. Triethylamine (TEA) is used as a base to neutralize HCl byproducts.
Reaction Conditions:
Coupling with 3-Methyl-1H-Pyrazol-5-Amine
The 3-methylpyrazole moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction. The hydrazide intermediate (3) reacts with 3-methyl-1H-pyrazol-5-amine in dimethylformamide (DMF) at elevated temperatures.
Reaction Conditions:
Optimization and Characterization
Purification and Crystallization
Final purification is achieved through recrystallization from ethanol or methanol, yielding the target compound as a crystalline solid. Melting points and spectroscopic data are consistent with literature values.
Characterization Data:
| Property | Value | Source |
|---|---|---|
| Melting Point | 315–317°C | |
| IR (ν, cm⁻¹) | 1712 (C=O), 1520 (NO₂) | |
| ¹H NMR (DMSO-d6, ppm) | δ 8.45 (s, 1H, pyrimidine), | |
| δ 2.35 (s, 3H, CH₃) |
Yield Optimization Strategies
- Solvent Selection: Replacing ethanol with tetrahydrofuran (THF) in the amidation step improves yields to 70% by enhancing reagent solubility.
- Catalysis: Adding 5 mol% of 4-dimethylaminopyridine (DMAP) during amidation reduces reaction time to 6 hours.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for preparing intermediates:
| Step | Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Chlorination | POCl₃, TMA, reflux | 85–90 | High efficiency, minimal byproducts |
| Hydrazinolysis | NH₂NH₂·H₂O, ethanol, reflux | 75–80 | Scalable, cost-effective |
| Amidation | 4-Nitrobenzoyl chloride, TEA | 60–65 | Selective functionalization |
Challenges and Mitigation
Chemical Reactions Analysis
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide undergoes various chemical reactions:
Scientific Research Applications
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide has several scientific research applications:
Cancer Research: This compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Biological Studies: It is used in various biological studies to understand its effects on cell growth and apoptosis.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide involves inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide
- Molecular Formula : C₁₈H₁₈N₆O₄
- Molecular Weight : 382.4 g/mol
- Key Differences: Replaces the pyrazolo[3,4-d]pyrimidinone core with a simpler dihydropyrimidinone system. The nitro group is at the 3-position of the benzamide ring instead of the 4-position.
- The simplified core might lower thermal stability compared to the target compound .
6-(Substituted Phenyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives
- Example: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Key Differences: Replaces the pyrazolo-pyrimidinone core with a benzo[b][1,4]oxazinone system. The synthesis employs phenyl-1,2,4-oxadiazoles and Cs₂CO₃/DMF, yielding 65–80% .
- Implications: The oxazinone core may enhance metabolic stability but reduce π-π stacking interactions in biological targets compared to pyrazolo-pyrimidinones.
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones
- Example : 1,3-dimethyl-6-(phenyl)-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one
- Key Differences: Features a pyrazolo[3,4-b]pyrazinone core instead of pyrazolo[3,4-d]pyrimidinone. Synthesized via reductive lactamization of amino acids, yielding 13a–e derivatives .
Data Table: Comparative Analysis
Biological Activity
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C20H22N6O3 |
| Molar Mass | 394.43 g/mol |
| CAS Number | 1234567 (hypothetical for this example) |
The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit various biological activities:
-
Anticancer Activity :
- Pyrazolo derivatives have shown promising results in inhibiting cancer cell proliferation. Studies have reported that certain pyrazolo compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
- For instance, a related compound demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 30 µM .
-
Antiviral Properties :
- Pyrazolo[3,4-d]pyrimidines have been evaluated for their antiviral efficacy. Some derivatives have shown effectiveness against herpes simplex virus type-1 (HSV-1) and hepatitis C virus (HCV) by inhibiting viral replication at low concentrations (IC50 values < 10 µM) .
- A specific study highlighted that modifications to the pyrazolo ring significantly enhanced antiviral activity, suggesting structure-activity relationships are critical in drug design .
- Anti-inflammatory Effects :
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .
Case Studies
A review of literature reveals several case studies showcasing the biological activity of pyrazolo derivatives:
- Study on Anticancer Activity : One study screened a library of pyrazolo compounds against human cancer cell lines and identified several candidates with IC50 values below 20 µM. These compounds were further investigated for their mechanism involving apoptosis induction via caspase activation .
- Antiviral Efficacy Evaluation : Another study assessed the antiviral properties of a series of pyrazolo compounds against HCV. The most potent derivative exhibited an IC50 value of 6 µM and was found to inhibit viral replication effectively without significant cytotoxicity to host cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
